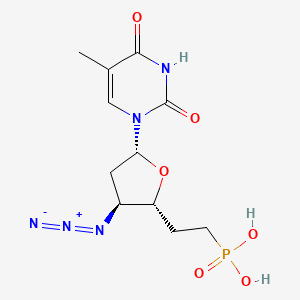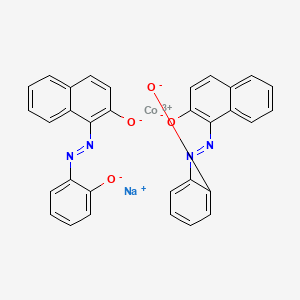
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) is a complex coordination compound with the molecular formula C32H20CoN4NaO4. It is known for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds. The process generally includes the following steps:
Preparation of Azo Compound: The azo compound is synthesized by diazotization of an aromatic amine followed by coupling with a phenol.
Complex Formation: The azo compound is then reacted with a cobalt salt (such as cobalt chloride) in the presence of a base (like sodium hydroxide) to form the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and color.
Reduction: It can also be reduced, often resulting in the cleavage of the azo bond.
Substitution: The ligand exchange reactions where the azo ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other ligands like phosphines or amines under controlled conditions.
Major Products Formed
Oxidation: Oxidized forms of the complex with different cobalt oxidation states.
Reduction: Products include the reduced azo compound and cobalt complexes with different ligands.
Substitution: New cobalt complexes with substituted ligands.
Applications De Recherche Scientifique
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in dyeing processes, as a pigment, and in the development of sensors and electronic devices.
Mécanisme D'action
The compound exerts its effects through coordination with metal centers and interaction with biological molecules. The azo group and the cobalt center play crucial roles in its reactivity and binding properties. The molecular targets include enzymes and proteins, where it can inhibit or modify their activity through coordination and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
- Sodium bis(1-((2-hydroxy-4-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
Uniqueness
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to undergo various redox and substitution reactions makes it versatile for different applications compared to its analogs.
Propriétés
Numéro CAS |
75752-30-6 |
|---|---|
Formule moléculaire |
C32H20CoN4O4.Na C32H20CoN4NaO4 |
Poids moléculaire |
606.4 g/mol |
Nom IUPAC |
sodium;cobalt(3+);1-[(2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/2C16H12N2O2.Co.Na/c2*19-14-8-4-3-7-13(14)17-18-16-12-6-2-1-5-11(12)9-10-15(16)20;;/h2*1-10,19-20H;;/q;;+3;+1/p-4 |
Clé InChI |
JQQKRIDNDSWUAP-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].[Na+].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


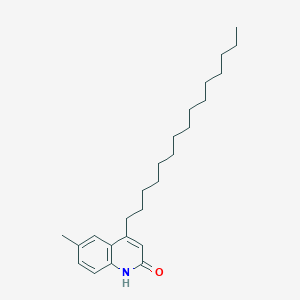

![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)

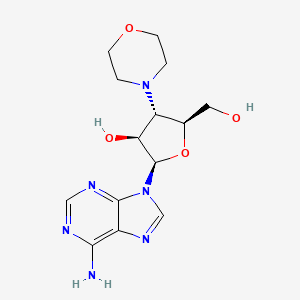

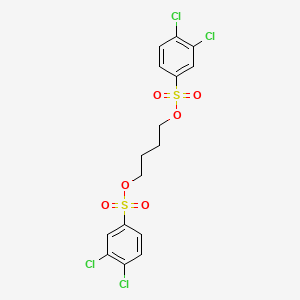

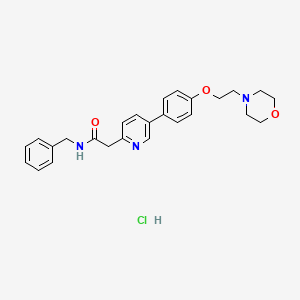
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
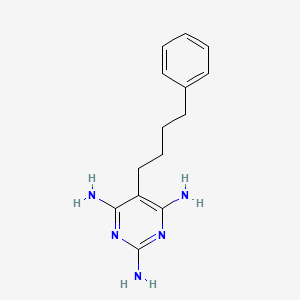
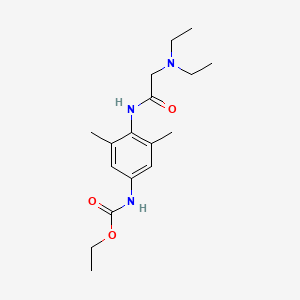
![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
